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Utrectinib off-target effects and toxicity profiling

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Compound of Interest		
Compound Name:	Utatrectinib	
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Utrectinib Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and toxicity profile of Utrectinib (also known as Entrectinib). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target kinases of Utrectinib?

Utrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1 proto-oncogene tyrosine-protein kinase (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2]

Q2: What are the known off-target effects of Utrectinib?

Utrectinib has been observed to have off-target activity against several other kinases, although with lower potency compared to its primary targets. Additionally, off-target mediated effects have been implicated in both therapeutic resistance and toxicity. Notably, activation of the HGF/MET signaling pathway has been identified as a bypass mechanism conferring resistance to Utrectinib. Furthermore, inhibition of the PI3K-AKT and TGF-β signaling pathways has been associated with nerve cell damage in preclinical studies.

Q3: What are the common adverse events observed with Utrectinib in clinical settings?

Troubleshooting & Optimization





Common adverse events associated with Utrectinib treatment include central nervous system (CNS) effects such as dizziness, dysgeusia, peripheral neuropathy, cognitive impairment, and ataxia. Other reported adverse events include fatigue, constipation, dyspnea, muscular weakness, and nausea.[3]

Q4: I am observing unexpected resistance to Utrectinib in my cancer cell line experiments. What could be the cause?

One potential mechanism of acquired resistance to Utrectinib is the activation of bypass signaling pathways. The Hepatocyte Growth Factor (HGF)/MET signaling pathway has been identified as a key off-target resistance mechanism.[2] Activation of MET can reactivate downstream signaling, rendering the cells less dependent on the primary targets of Utrectinib.

Troubleshooting Resistance:

- Investigate MET Activation: Perform western blotting to assess the phosphorylation status of MET and its downstream effectors in your resistant cell lines.
- Co-inhibition Studies: Consider combining Utrectinib with a MET inhibitor to see if sensitivity can be restored.

Q5: My in vitro experiments with neuronal cells show increased apoptosis after Utrectinib treatment. What is the potential mechanism?

Preclinical studies have indicated that Utrectinib can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways.[4][5] These pathways are crucial for neuronal survival and function.

Troubleshooting Neuronal Toxicity:

- Pathway Analysis: Use techniques like western blotting to analyze the phosphorylation status
 of key proteins in the PI3K-AKT and TGF-β pathways (e.g., AKT, mTOR, SMADs) in your
 treated neuronal cells.
- Dose-Response Analysis: Determine if the observed apoptosis is dose-dependent to establish a potential therapeutic window with minimal neuronal toxicity.



Data Presentation Utrectinib Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of Utrectinib against its primary targets and a selection of off-target kinases.

Kinase Target	IC50 (nmol/L)	Reference
Primary Targets		
TRKA	1	[1]
TRKB	3	[1]
TRKC	5	[1]
ROS1	7	[1]
ALK	12	[1]
Selected Off-Target Kinases		
JAK2	40	[1]
ACK1	70	[1]
IGF1R	122	[1]
FAK	140	[1]
FLT3	164	[1]
BRK	195	[1]
IR	209	[1]
AUR2	215	[1]
JAK3	349	[1]

Preclinical Toxicity Profile of Utrectinib

Specific quantitative preclinical toxicology data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for Utrectinib were not readily available in the



public domain literature reviewed. However, preclinical studies in animal models are a standard part of the drug development process to assess safety.[6][7][8][9][10][11][12][13][14][15][16][17] [18] General toxicology studies in rodents and non-rodents are conducted to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.

Summary of Common Clinical Adverse Events

The table below outlines the most frequently reported adverse reactions from clinical trials of Utrectinib.

Adverse Reaction	Frequency (%)	Grade 3-4 (%)	Reference
Dizziness	77	4.5	[3]
Dysgeusia	≥20	N/A	[3]
Peripheral Neuropathy	≥20	N/A	[3]
Constipation	≥20	N/A	[3]
Dyspnea	≥20	N/A	[3]
Fatigue	≥20	N/A	[3]
Ataxia	≥20	N/A	[3]
Cognitive Impairment	≥20	N/A	[3]
Muscular Weakness	≥20	N/A	[3]
Nausea	≥20	N/A	[3]

Experimental Protocols In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of Utrectinib against a target kinase.

Principle: The ADP-Glo[™] Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[3][19][20][21][22]



Materials:

- Target kinase and its specific substrate
- Utrectinib (or other test compound)
- ADP-Glo™ Kinase Assay Kit (Promega)
- ATP
- Kinase reaction buffer
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare Reagents: Thaw all reagents and prepare serial dilutions of Utrectinib.
- Kinase Reaction:
 - In a white-walled assay plate, add the kinase, its substrate, and the kinase reaction buffer.
 - Add the desired concentrations of Utrectinib or vehicle control.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well.
 This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.



 Data Analysis: Calculate the percent inhibition for each Utrectinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of Utrectinib on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][2][4][5][23]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Utrectinib (or other test compound)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well flat-bottom plates
- Microplate reader

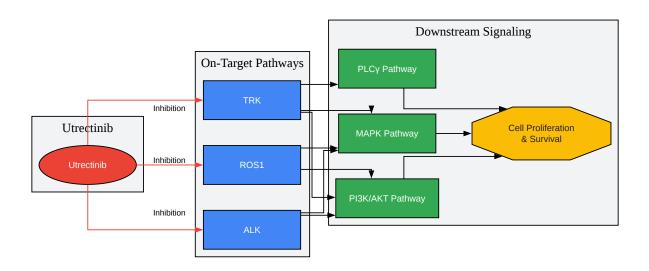
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Utrectinib or vehicle control. Incubate for the desired exposure time (e.g., 72 hours).



- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each Utrectinib concentration relative to the vehicle control and determine the IC50 value.

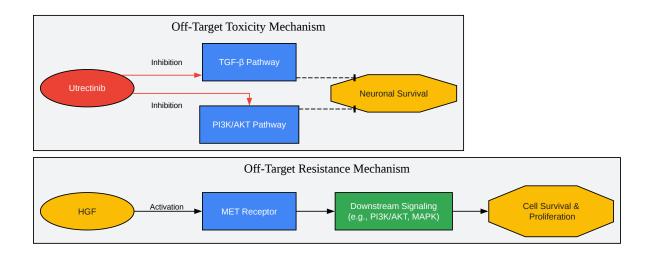
Visualizations



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Caption: On-target signaling pathways inhibited by Utrectinib.

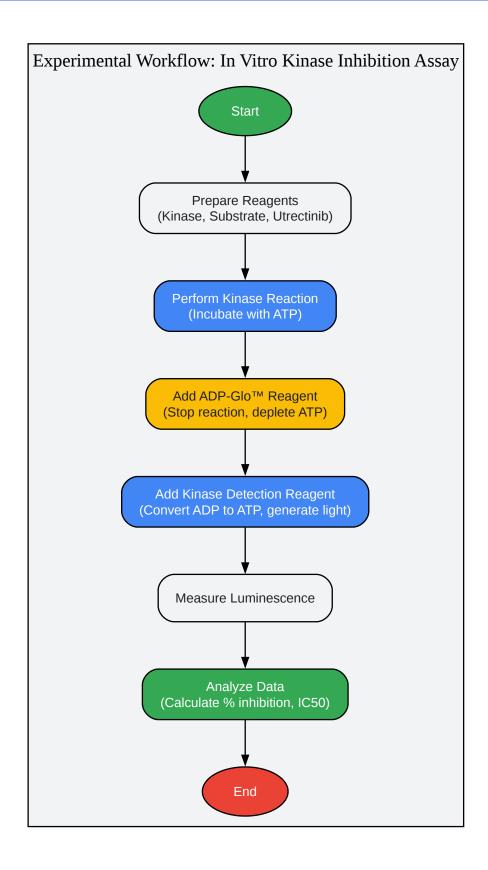




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Caption: Off-target signaling pathways associated with Utrectinib.





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